molecular formula C15H15NO4 B4322878 4-(2-HYDROXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE

4-(2-HYDROXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE

Cat. No.: B4322878
M. Wt: 273.28 g/mol
InChI Key: BAZVPCBDVUMUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-HYDROXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE is a synthetic organic compound with a complex structure that includes a pyran ring, an amino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-HYDROXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-HYDROXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

4-(2-HYDROXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-HYDROXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of cellular processes that are essential for the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-HYDROXYANILINO)-6-METHYL-3-PROPIONYL-2H-PYRAN-2-ONE is unique due to its specific combination of functional groups and the presence of the pyran ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.

Properties

IUPAC Name

4-(2-hydroxyanilino)-6-methyl-3-propanoylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-12(17)14-11(8-9(2)20-15(14)19)16-10-6-4-5-7-13(10)18/h4-8,16,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVPCBDVUMUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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